Valeraldehyde dibutyl acetal

Overview

Description

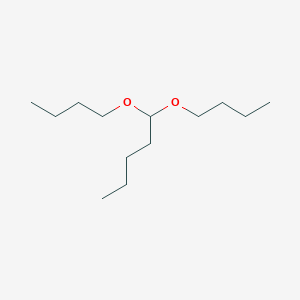

Valeraldehyde dibutyl acetal, also known as 1,1-dibutoxypentane, is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. This compound is commonly used as a flavoring agent and has various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeraldehyde dibutyl acetal is synthesized through the reaction of valeraldehyde with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of butanol to form the acetal. The reaction conditions typically involve the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water using techniques such as molecular sieves or a Dean-Stark apparatus to ensure high yields. The reaction is carried out in a controlled environment to maintain optimal temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Valeraldehyde dibutyl acetal primarily undergoes hydrolysis and oxidation reactions.

Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to valeraldehyde and butanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

Hydrolysis: Aqueous acid (e.g., hydrochloric acid, sulfuric acid) at elevated temperatures.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: Valeraldehyde and butanol.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Chemical Properties and Overview

Valeraldehyde dibutyl acetal is a clear, colorless liquid known for its sweet, nutty aroma. It is categorized as an acetal, which are compounds formed from the reaction of aldehydes with alcohols. Its molecular structure consists of two butyl groups attached to the valeraldehyde moiety, contributing to its stability and utility in various applications .

Scientific Research Applications

-

Synthesis of Acetals

This compound is employed in the synthesis of other acetals and ethers through various catalytic processes. For example, it can be used as a precursor in reactions that yield vinyl ethers, which are valuable in polymer chemistry. A notable process involves heating this compound to produce n-butyl vinyl ether with high yields (up to 70%) . -

Flavoring Agent

The compound is recognized as a Generally Recognized As Safe (GRAS) substance by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). It is utilized in the food industry as a flavoring agent due to its pleasant aroma and taste profile. The acceptable daily intake levels have been established without safety concerns when used appropriately . -

Chemical Reactions

This compound serves as a reactant in various chemical transformations, including fluorination processes. This application highlights its versatility in generating fluorinated compounds that have potential uses in pharmaceuticals and agrochemicals .

Industrial Applications

-

Solvent Properties

Due to its solvent characteristics, this compound can be used in formulations requiring non-polar solvents. Its low volatility makes it suitable for applications where evaporation must be minimized . -

Fuel Additives

Recent studies have explored the use of acetals, including this compound, as fuel additives. These compounds can enhance the combustion properties of biodiesel, improving efficiency and reducing emissions when used in diesel engines .

Data Table: Applications Overview

Case Studies

-

Flavoring Agent Evaluation

A study conducted by the JECFA evaluated various flavoring substances, including this compound. The findings confirmed its safety at specified intake levels, supporting its use in food products without health risks . -

Synthesis Efficiency

Research demonstrated that using this compound as a reactant in synthesizing vinyl ethers resulted in high conversion rates and yields under optimized conditions. This illustrates its effectiveness in industrial applications where high yield and efficiency are critical . -

Environmental Benefits

Investigations into using acetals as fuel additives highlighted their potential to improve combustion efficiency while reducing harmful emissions. This aligns with global efforts to develop cleaner fuels and reduce environmental impact from transportation .

Mechanism of Action

The mechanism of action of valeraldehyde dibutyl acetal involves its ability to form stable acetal structures, which can protect aldehyde groups from unwanted reactions. The compound can undergo hydrolysis under acidic conditions, releasing the aldehyde and alcohol components. This property is exploited in various chemical reactions where temporary protection of functional groups is required .

Comparison with Similar Compounds

Valeraldehyde dibutyl acetal can be compared with other acetals such as:

- Acetaldehyde diethyl acetal

- Benzaldehyde dimethyl acetal

- Propionaldehyde diethyl acetal

Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for use as a flavoring agent and in organic synthesis. Its ability to form stable acetal structures and undergo hydrolysis under controlled conditions distinguishes it from other similar compounds .

Biological Activity

Valeraldehyde dibutyl acetal (C13H28O2), a compound formed from the reaction of valeraldehyde and butanol, is primarily recognized for its applications in flavoring and fragrance industries. This article explores its biological activity, including its toxicity, potential health effects, and relevant case studies.

This compound is classified as an acetal, which are compounds formed from aldehydes and alcohols. Its structure allows it to serve as a stabilizing agent in various formulations, particularly in food and cosmetic products. The compound's molecular weight is approximately 228.36 g/mol.

Toxicity and Safety Profile

The safety and toxicity of this compound have been assessed in various studies. According to the U.S. Environmental Protection Agency (EPA), the compound has been evaluated for potential health hazards, particularly in relation to inhalation exposure. The findings indicate that while the compound is generally considered safe in food applications, caution is advised regarding its inhalation as it may lead to respiratory irritation .

Table 1: Toxicological Data of this compound

| Endpoint | Value | Source |

|---|---|---|

| Oral LD50 (rat) | >5000 mg/kg | EPA ToxValDB |

| Inhalation LC50 (rat) | >20 mg/L | EPA ToxValDB |

| Skin Irritation | Mild | FEMA GRAS assessment |

Health Effects

Research indicates that exposure to high concentrations of this compound may cause mild irritation to the skin and respiratory tract. Long-term exposure effects are less documented, but the compound does not appear to exhibit significant carcinogenic properties .

Case Studies

- Flavoring Agents in Food Products : A study conducted by the Flavor and Extract Manufacturers Association (FEMA) assessed various flavoring substances, including this compound. The study concluded that the compound is Generally Recognized As Safe (GRAS) when used in food applications at specified concentrations .

- Respiratory Health : In an investigation focusing on inhalation toxicity, researchers found that while this compound can cause irritation at high doses, typical exposure levels in occupational settings were below thresholds associated with adverse effects .

- Environmental Impact : A study on the environmental behavior of acetals indicated that this compound has low volatility and is unlikely to contribute significantly to air pollution when used within regulated limits .

The biological activity of this compound can be attributed to its ability to form adducts with biological molecules, potentially altering their function. This mechanism is common among many aldehydes and acetals, which can react with nucleophiles such as amino acids and proteins, leading to modifications that may affect cellular processes .

Properties

IUPAC Name |

1,1-dibutoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJYPEMHNQONGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156905 | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Sweet, nutty aroma | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

251.00 to 252.00 °C. @ 760.00 mm Hg | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.833-0.839 | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13112-65-7 | |

| Record name | 1,1-Dibutoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13112-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013112657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALERALDEHYDE DIBUTYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNB1D5PS4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valeraldehyde dibutyl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.